3,4-bis[(2-phenylbutanoyl)amino]benzoic acid
Overview
Description
3,4-bis[(2-phenylbutanoyl)amino]benzoic acid is an organic compound characterized by the presence of two phenylbutanoyl groups attached to the amino groups of a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis[(2-phenylbutanoyl)amino]benzoic acid typically involves the acylation of 3,4-diaminobenzoic acid with 2-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete acylation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,4-bis[(2-phenylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylbutanoyl groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups in the phenylbutanoyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3,4-bis[(2-phenylbutanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-bis[(2-phenylbutanoyl)amino]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenylbutanoyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-diaminobenzoic acid: The parent compound used in the synthesis.
2-phenylbutanoyl chloride: The acylating agent used in the synthesis.
N-acylated benzoic acids: Compounds with similar structural features.
Uniqueness
3,4-bis[(2-phenylbutanoyl)amino]benzoic acid is unique due to the presence of two phenylbutanoyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,4-bis(2-phenylbutanoylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-3-21(18-11-7-5-8-12-18)25(30)28-23-16-15-20(27(32)33)17-24(23)29-26(31)22(4-2)19-13-9-6-10-14-19/h5-17,21-22H,3-4H2,1-2H3,(H,28,30)(H,29,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKGXSRLBJSWMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C(CC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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